molecular formula C10H9Br2FO2 B1409972 Ethyl 3,5-dibromo-4-fluorophenylacetate CAS No. 1803716-86-0

Ethyl 3,5-dibromo-4-fluorophenylacetate

Cat. No.: B1409972
CAS No.: 1803716-86-0
M. Wt: 339.98 g/mol
InChI Key: MXYXMJQDTZFSHH-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-4-fluorophenylacetate is an organic compound with the molecular formula C10H8Br2F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dibromo-4-fluorophenylacetate can be synthesized through a multi-step process. One common method involves the bromination of 4-fluorophenylacetic acid, followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a catalyst such as iron or aluminum bromide to facilitate the reaction. The esterification step involves the use of an acid catalyst like sulfuric acid to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-4-fluorophenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with different degrees of bromination.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted phenylacetates, while reduction can produce partially or fully debrominated derivatives.

Scientific Research Applications

Ethyl 3,5-dibromo-4-fluorophenylacetate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. It serves as a lead compound in drug discovery programs aimed at developing new treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromo-4-fluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring influence its reactivity and binding affinity to biological molecules. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Ethyl 3,5-dibromo-4-fluorophenylacetate can be compared with other similar compounds, such as:

    Ethyl 3,5-dibromo-4-chlorophenylacetate: Similar in structure but with a chlorine substituent instead of fluorine. This compound may exhibit different reactivity and biological activity due to the different halogen atom.

    Ethyl 3,5-dibromo-4-methylphenylacetate: Contains a methyl group instead of a halogen. The presence of a methyl group can significantly alter the compound’s properties and applications.

    Ethyl 3,5-dibromo-4-nitrophenylacetate: The nitro group introduces additional reactivity and potential biological activity, making it a compound of interest for different applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(3,5-dibromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYXMJQDTZFSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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